molecular formula C15H14O3 B2538625 3-(2-Phenoxyethoxy)benzaldehyde CAS No. 143876-03-3

3-(2-Phenoxyethoxy)benzaldehyde

Cat. No. B2538625
CAS RN: 143876-03-3
M. Wt: 242.274
InChI Key: LXJJIJFQPTYTHB-UHFFFAOYSA-N
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Description

3-(2-Phenoxyethoxy)benzaldehyde is a compound that can be synthesized through various chemical reactions involving benzaldehydes and other aromatic or aliphatic compounds. While the specific compound is not directly studied in the provided papers, the synthesis and reactions of similar benzaldehyde derivatives are discussed, which can provide insights into the potential synthesis and properties of 3-(2-Phenoxyethoxy)benzaldehyde.

Synthesis Analysis

The synthesis of benzaldehyde derivatives often involves the reaction of benzaldehydes with other reagents. For instance, the synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline, and formaldehyde suggests that benzaldehydes can react with amines and aldehydes to form complex heterocyclic compounds . Similarly, the synthesis of 3-acyl-2-naphthols and 3-substituted isocoumarins from 2-(4-hydroxy-but-1-ynyl)benzaldehydes indicates that benzaldehydes can undergo cascade reactions to form diverse structures . These studies suggest that 3-(2-Phenoxyethoxy)benzaldehyde could potentially be synthesized through reactions involving phenoxyethanol derivatives and benzaldehyde under appropriate conditions.

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives is often characterized using spectroscopic techniques such as NMR, IR, and MS, as well as X-ray crystallography . These techniques can provide detailed information about the molecular geometry, functional groups, and electronic structure of the compounds. For example, the structure of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde was determined by X-ray analysis, which revealed its orthorhombic crystal structure . Such structural analyses are crucial for understanding the reactivity and properties of benzaldehyde derivatives, including 3-(2-Phenoxyethoxy)benzaldehyde.

Chemical Reactions Analysis

Benzaldehyde derivatives can participate in various chemical reactions. The oxidation of benzaldehyde, for example, has been studied, showing the formation of phenyl radicals and indicating the reactivity of the aldehyde group . The reactivity of the aldehyde group is also evident in the synthesis of porphyrins, where benzaldehyde derivatives are used as starting materials . These reactions highlight the versatility of benzaldehyde derivatives in forming new bonds and structures, which would be relevant for the chemical reactions of 3-(2-Phenoxyethoxy)benzaldehyde.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives can vary widely depending on their substituents and molecular structure. For example, the solubility, melting point, and boiling point can be influenced by the presence of different functional groups. The spectroscopic studies provide information on the electronic and steric effects of substituents, which can affect the compound's reactivity and interactions with other molecules . The crystal structures of related compounds, such as 2-(1,3-dithian-2-yl)benzaldehyde, can give insights into the solid-state properties and molecular packing, which are important for understanding the material properties of these compounds .

Mechanism of Action

While the specific mechanism of action for “3-(2-Phenoxyethoxy)benzaldehyde” is not explicitly mentioned in the available literature, benzaldehyde, a related compound, has been found to promote the absorption of drugs with a lower oral bioavailability through disturbing the integrity of the lipid bilayer, enhancing membrane permeability .

Future Directions

Nanoparticle proximity has been reported to alter catalytic activity and selectivity in electrocatalytic and surface science studies. This suggests that nanoparticle proximity can be used in thermal catalysis to modulate catalytic activity and/or selectivity of supported metal-based catalysts . This could be a potential area of future research for “3-(2-Phenoxyethoxy)benzaldehyde”.

properties

IUPAC Name

3-(2-phenoxyethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c16-12-13-5-4-8-15(11-13)18-10-9-17-14-6-2-1-3-7-14/h1-8,11-12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJJIJFQPTYTHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Phenoxyethoxy)benzaldehyde

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